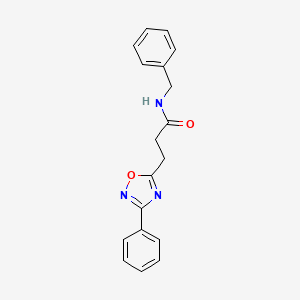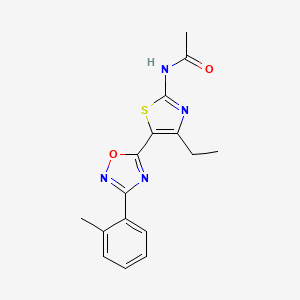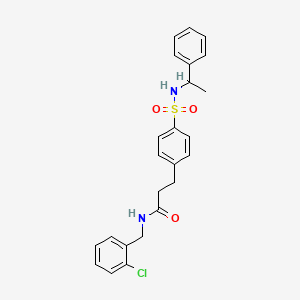![molecular formula C18H22N4O B7687486 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7687486.png)
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide, commonly known as IQ-1S, is a novel chemical compound with potential applications in scientific research. IQ-1S is a selective inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in embryonic development and tissue homeostasis. The Wnt/β-catenin pathway is also implicated in a range of diseases, including cancer, neurodegenerative disorders, and fibrosis. In
作用机制
IQ-1S acts as a selective inhibitor of the Wnt/β-catenin signaling pathway by binding to the intracellular protein Dishevelled (Dvl). Dvl is a key mediator of Wnt signaling, and its interaction with IQ-1S prevents the activation of downstream signaling pathways. By inhibiting the Wnt/β-catenin pathway, IQ-1S can modulate cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
IQ-1S has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, IQ-1S can inhibit cell growth and induce apoptosis. In stem cells, IQ-1S can enhance differentiation into specific cell types. In animal models, IQ-1S has been shown to reduce tumor growth and improve tissue regeneration. However, the long-term effects of IQ-1S on cellular processes and organismal health are still unknown and require further investigation.
实验室实验的优点和局限性
IQ-1S has several advantages for lab experiments, including its selectivity for the Wnt/β-catenin pathway, its ability to inhibit cancer cell growth, and its potential for tissue regeneration. However, there are also limitations to using IQ-1S in lab experiments. For example, IQ-1S may have off-target effects on other signaling pathways, and its long-term effects on cellular processes and organismal health are still unknown. Additionally, the synthesis of IQ-1S is complex and requires specialized equipment and expertise.
未来方向
There are several future directions for research on IQ-1S. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin pathway, which could have even greater therapeutic potential. Another area of interest is the investigation of the long-term effects of IQ-1S on cellular processes and organismal health, which could inform the development of safe and effective therapies. Finally, IQ-1S could be used as a tool to study the role of the Wnt/β-catenin pathway in various diseases and cellular processes, providing valuable insights into the mechanisms of disease and potential therapeutic targets.
合成方法
IQ-1S can be synthesized using a multi-step process involving the reaction of 2-aminopyrazolo[3,4-b]quinoline with isobutyryl chloride and isobutyraldehyde. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The purity and identity of IQ-1S can be confirmed using techniques such as NMR, mass spectrometry, and elemental analysis.
科学研究应用
IQ-1S has been shown to have potential applications in a range of scientific research areas, including cancer biology, stem cell research, and tissue engineering. The Wnt/β-catenin pathway is often dysregulated in cancer, leading to uncontrolled cell growth and proliferation. IQ-1S has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. IQ-1S has also been shown to enhance the differentiation of stem cells into specific cell types, making it a potential tool for regenerative medicine and tissue engineering.
属性
IUPAC Name |
2-methyl-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-11(2)10-22-17-14(16(21-22)20-18(23)12(3)4)9-13-7-5-6-8-15(13)19-17/h5-9,11-12H,10H2,1-4H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNAIQUYGHPLNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

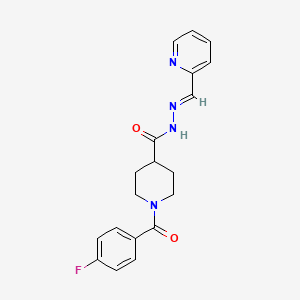
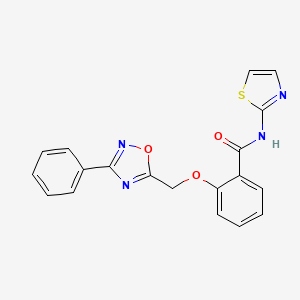
![4-[[2-[4-[(2-Methylphenyl)sulfamoyl]phenoxy]acetyl]amino]benzamide](/img/structure/B7687424.png)

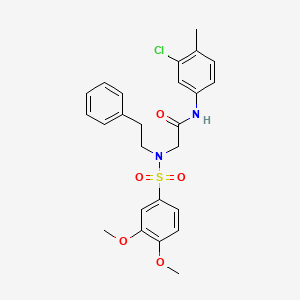

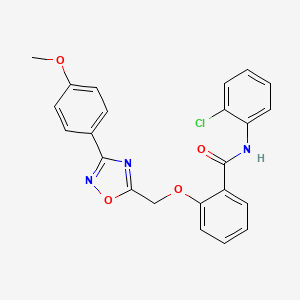

![2-[4-(2-Methylpropylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7687460.png)

